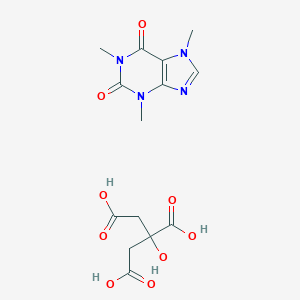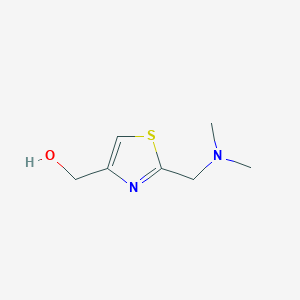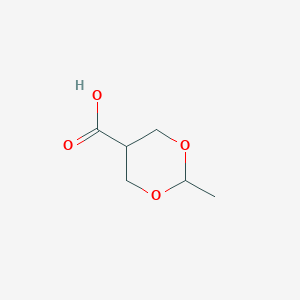
2-Methyl-1,3-dioxane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as Methylpropanedioic acid or MPDA and is a cyclic organic acid with a molecular formula of C5H8O4.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1,3-dioxane-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as a cross-linking agent, which helps to improve the mechanical and thermal properties of polymers.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 2-Methyl-1,3-dioxane-5-carboxylic acid. However, studies have shown that the compound is not toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1,3-dioxane-5-carboxylic acid in lab experiments is its ability to improve the mechanical and thermal properties of polymers. However, the compound is relatively expensive and has limited availability, which can make it challenging to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 2-Methyl-1,3-dioxane-5-carboxylic acid. One area of interest is in the development of new materials and polymers with improved properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other scientific fields.
In conclusion, 2-Methyl-1,3-dioxane-5-carboxylic acid is a unique and promising compound that has gained significant attention in the scientific community. Its potential applications in the development of new materials and polymers make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,3-dioxane-5-carboxylic acid involves the reaction of 2-methylpropane-1,3-diol with oxalic acid in the presence of a catalyst. The reaction results in the formation of MPDA as a white crystalline solid with a melting point of 104-106°C.
Applications De Recherche Scientifique
2-Methyl-1,3-dioxane-5-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new materials and polymers. MPDA has been used as a monomer in the synthesis of polyesters and polyurethanes, which have shown excellent mechanical and thermal properties.
Propriétés
IUPAC Name |
2-methyl-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRQFYDHJBUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxane-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

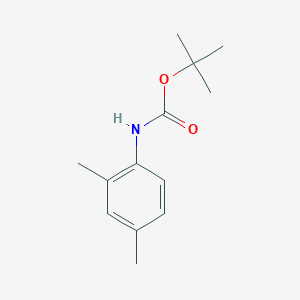
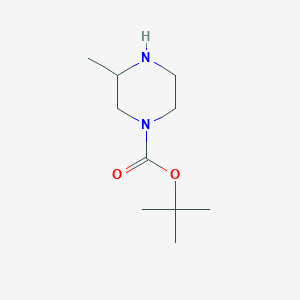
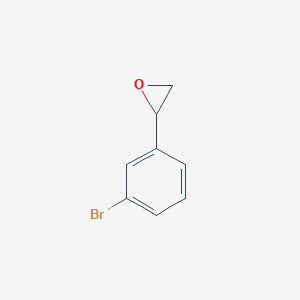
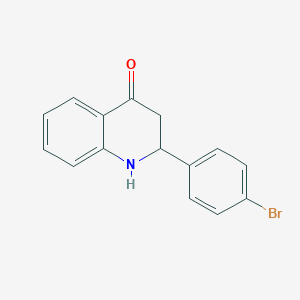
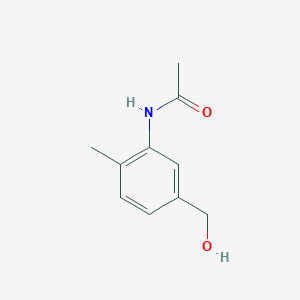
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
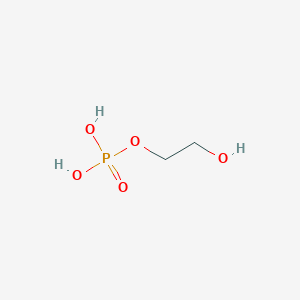
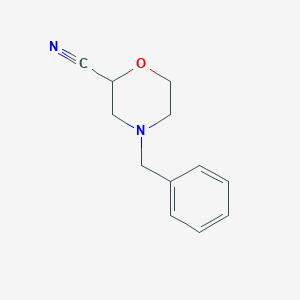
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
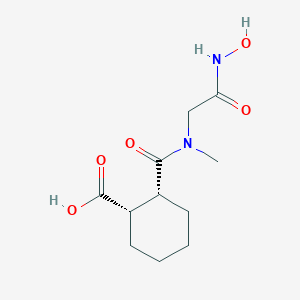
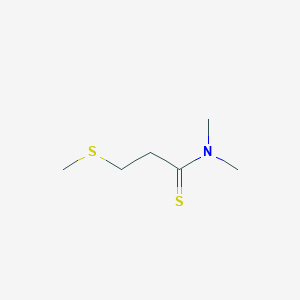
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
